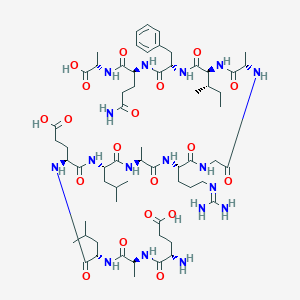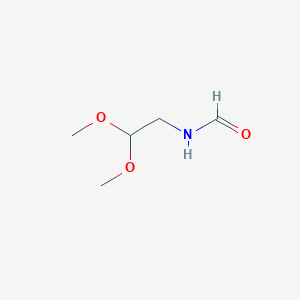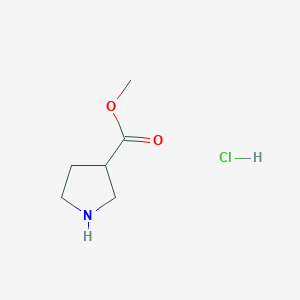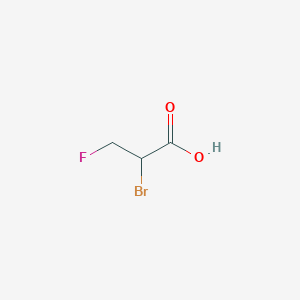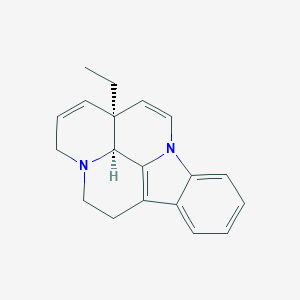
14,15-Didehydrovincamenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,15-Didehydrovincamenine is a natural alkaloid compound derived from the plant species Vinca minorThe compound has a molecular formula of C19H20N2 and a molecular weight of 276.38 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14,15-Didehydrovincamenine typically involves the use of tabersonine as a starting material. The process includes several key steps such as Bischler-Napieralski or Pictet-Spengler cyclization, pericyclic cyclization, rearrangements/annulation reactions, and Michael-like alkylation . These methods are designed to construct the complex pentacyclic scaffold characteristic of Vinca alkaloids.
Industrial Production Methods
Industrial production of this compound often relies on semi-synthetic approaches, utilizing naturally occurring precursors like tabersonine. The process involves extraction, purification, and chemical modification to achieve the desired compound .
化学反応の分析
Types of Reactions
14,15-Didehydrovincamenine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
14,15-Didehydrovincamenine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
作用機序
The mechanism of action of 14,15-Didehydrovincamenine involves its interaction with various molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving acetylcholine and dopamine. The compound may also influence blood flow and vascular function, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
14,15-Didehydroisoeburnamine: Similar in structure but with slight differences in functional groups.
16-O-Methyl-14,15-didehydroisovincanol: Another structurally related compound with different pharmacological properties.
1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione: Shares a similar core structure but differs in specific functional groups
Uniqueness
14,15-Didehydrovincamenine is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-7,9-10,13,18H,2,8,11-12H2,1H3/t18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJAUFBGGXCPP-MOPGFXCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
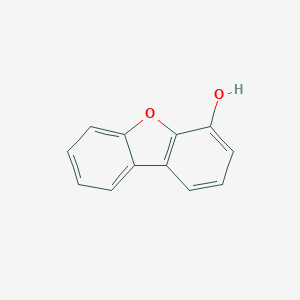
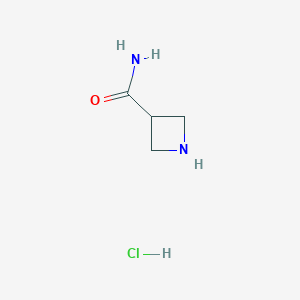
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
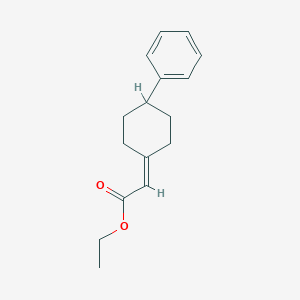
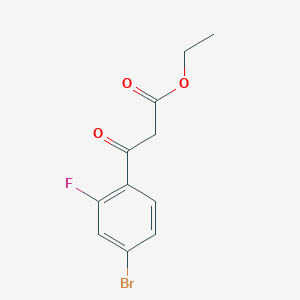
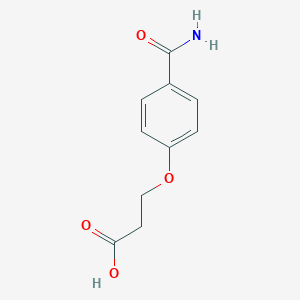
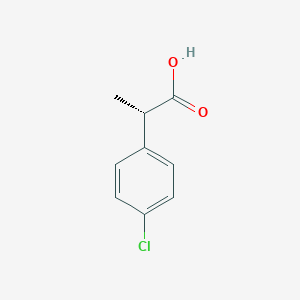
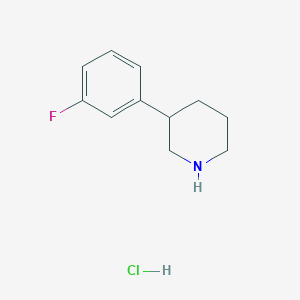
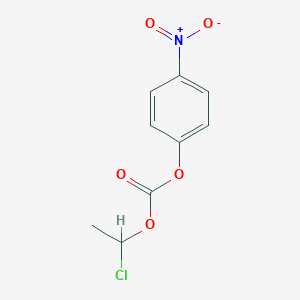
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)
